molecular formula C23H19F3N4O2 B2926202 3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine CAS No. 2380183-01-5

3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2926202
CAS No.: 2380183-01-5
M. Wt: 440.426
InChI Key: UNJBQCLRGOEFRN-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a trifluoromethyl group, a xanthene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and potency.

Properties

IUPAC Name

[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c24-23(25,26)19-9-10-20(28-27-19)29-11-13-30(14-12-29)22(31)21-15-5-1-3-7-17(15)32-18-8-4-2-6-16(18)21/h1-10,21H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJBQCLRGOEFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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